Predicted Lipophilicity (cLogP) Advantage Over the Cyclohexylmethyl Analog
Computational predictions indicate that 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has a calculated logP approximately 2.9–3.4 units higher than its closest cyclohexylmethyl analog (CAS 2380141-55-7) [REFS-1, REFS-2]. The higher lipophilicity is attributed to the aromatic 2,5-dimethoxyphenyl group versus the aliphatic cyclohexyl ring, which may influence membrane permeability and tissue distribution.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8–4.2 (estimated for MW 343.43, C19H25N3O3, with 2,5-dimethoxyphenyl group) |
| Comparator Or Baseline | Cyclohexylmethyl analog CAS 2380141-55-7: cLogP ≈ 0.7–1.3 (estimated for MW 289.42, C17H27N3O) |
| Quantified Difference | ΔcLogP ≈ +2.5 to +3.4 units (target compound more lipophilic) |
| Conditions | In silico predictions based on fragment-based or atom-based methods (e.g., XLogP, ACD/LogP). Experimental logP values are not publicly available. |
Why This Matters
For procurement decisions, lipophilicity is a key determinant of compound behavior in cell-based assays; users requiring a more lipophilic probe for membrane targets or CNS applications may prefer this compound over the less lipophilic cyclohexylmethyl analog.
- [1] Predicted logP derived from structural comparison with published 2,5-dimethoxyphenyl-containing fragments (e.g., logP values for 1-(2,5-dimethoxyphenyl)propan-1-one and related structures range from 2.3 to 4.9). See ChemTradeHub and molbic.idrblab.net. View Source
